An In-depth Technical Guide to (R)-3-Chloro-1,2-propanediol: Physical, Chemical, and Biological Properties
An In-depth Technical Guide to (R)-3-Chloro-1,2-propanediol: Physical, Chemical, and Biological Properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical, chemical, and biological properties of (R)-3-Chloro-1,2-propanediol. The information is curated for researchers, scientists, and professionals in drug development who utilize this chiral building block in their work. All quantitative data is presented in structured tables for ease of reference, and detailed experimental protocols are provided. Visual diagrams generated using Graphviz are included to illustrate key processes and pathways.
Physical and Chemical Properties
(R)-3-Chloro-1,2-propanediol, also known as (R)-α-Glycerol chlorohydrin, is a versatile chiral intermediate in organic synthesis.[1] Its physical and chemical characteristics are summarized below.
General and Physical Properties
| Property | Value | Reference(s) |
| Molecular Formula | C₃H₇ClO₂ | [2] |
| Molecular Weight | 110.54 g/mol | [1] |
| Appearance | Clear, colorless to pale yellow, viscous liquid | [3][4] |
| Melting Point | 1 °C | [2] |
| Boiling Point | 213 °C (lit.) | [1] |
| 100-105 °C @ 3 Torr | [2] | |
| Density | 1.321 g/mL at 20 °C (lit.) | [1] |
| 1.322 g/mL at 25 °C (lit.) | [5] | |
| Refractive Index (n20/D) | 1.48 (lit.) | [1] |
| 1.4775 - 1.4825 @ 20°C | [3] | |
| Optical Rotation ([α]20/D) | -1°, neat | [1] |
| -0.9° ± 0.5° (neat) | [3] | |
| Vapor Pressure | 0.04 mmHg (25 °C) | [1] |
| Flash Point | 113 °C (closed cup) | [5] |
| >230 °F | [6] | |
| Solubility | Soluble in water, alcohol, diethyl ether, chloroform, and methanol. | [2][6][7] |
Spectroscopic Data
| Spectrum Type | Key Features and Peaks | Reference(s) |
| ¹H NMR (DMSO-d₆) | δ 5.12 (d, 1H, CHOH), 4.73 (t, 1H, CH₂OH), 3.67-3.62 (m, 2H, CH₂Cl), 3.53-3.50 (m, 1H, CHOH), 3.39-3.35 (m, 2H, CH₂OH) | [8] |
| ¹³C NMR | Signals at approximately 71.1 (CHOH), 62.5 (CH₂OH), and 47.0 (CH₂Cl) ppm. | [9] |
| Infrared (IR) | A broad band around 3290.56 cm⁻¹ (O-H stretching) and peaks at 1087.85 and 1045.42 cm⁻¹ (C-O stretching). | [8] |
| Mass Spectrometry (MS) | Molecular ion peak corresponding to the molecular weight. | [8] |
Experimental Protocols
Synthesis of (R)-3-Chloro-1,2-propanediol from (R)-Epichlorohydrin
This protocol details the synthesis of (R)-3-chloro-1,2-propanediol via the hydrolysis of (R)-epichlorohydrin.
Materials:
-
(R)-epichlorohydrin (99.6% chemical purity, 99.5% e.e.)
-
Distilled water
-
L-2-chloropropionic acid
-
0.1N Sodium hydroxide (B78521) solution
-
500-mL reaction flask
-
Stirring apparatus
-
Heating mantle
-
Vacuum distillation setup
Procedure:
-
To a 500-mL reaction flask, add 92.5 g (1 mol) of (R)-epichlorohydrin, 36 g (1.5 mol) of distilled water, and 1 g of L-2-chloropropionic acid.[10]
-
Heat the mixture to 80-90 °C with stirring.[10]
-
Maintain the reaction at this temperature for 15 hours. Monitor the reaction progress by gas chromatography to confirm the complete consumption of (R)-epichlorohydrin.[10]
-
After the reaction is complete, cool the flask to room temperature.[10]
-
Adjust the pH of the solution to 6-7 using a 0.1N sodium hydroxide solution.[10]
-
Remove excess water by vacuum distillation at 15-20 mmHg.[10]
-
Purify the product by high-vacuum distillation at 5-10 mmHg to obtain (R)-3-chloro-1,2-propanediol. The expected yield is approximately 95.57%.[10]
-
Analyze the final product for chemical purity and chiral purity (e.e.) by gas chromatography.[10]
Caption: Workflow for the synthesis and purification of (R)-3-Chloro-1,2-propanediol.
Analytical Methods
Gas Chromatography (GC) for Purity and Enantiomeric Excess Analysis:
A gas chromatograph equipped with a flame ionization detector (FID) or a mass spectrometer (MS) is suitable for analyzing the purity of (R)-3-chloro-1,2-propanediol. For the determination of enantiomeric excess, a chiral capillary column is required.
-
Column: A common choice for chiral separations is a cyclodextrin-based column, such as one coated with a permethylated beta-cyclodextrin (B164692) stationary phase.
-
Carrier Gas: Hydrogen or helium.
-
Temperature Program: An initial oven temperature of around 40°C, held for a few minutes, followed by a ramp up to 230°C at a rate of 2°C/min, and then held for a few minutes.
-
Injector and Detector Temperature: Typically set around 220-250°C.
Note: The exact conditions should be optimized for the specific instrument and column used. For a detailed validated method for chiral resolution of 3-MCPD enantiomers, refer to Lanno et al. (2025).[11]
Biological Properties and Metabolic Pathway
(R)-3-Chloro-1,2-propanediol is known to exhibit biological activity, with its toxicity profile differing from its (S)-enantiomer. The (R)-isomer has been shown to induce diuresis and glucosuria in rats, indicating an effect on kidney function.[12]
Metabolic Pathway
The metabolism of 3-chloro-1,2-propanediol (B139630) in mammals proceeds through two main pathways: an oxidative pathway leading to toxic metabolites and a detoxification pathway involving conjugation with glutathione (B108866).
-
Oxidative Pathway: 3-Chloro-1,2-propanediol is oxidized to β-chlorolactic acid, which is further oxidized to oxalic acid.[12] An intermediate, β-chlorolactaldehyde, may also be formed.[12] The accumulation of oxalic acid is believed to contribute to the kidney damage observed with the (R)-isomer.[12]
-
Detoxification Pathway: The compound can be detoxified by conjugation with glutathione, a reaction likely catalyzed by glutathione S-transferases. This conjugation yields S-(2,3-dihydroxypropyl)cysteine, which is then converted to the corresponding mercapturic acid, N-acetyl-S-(2,3-dihydroxypropyl)cysteine, and excreted.[12]
Some microorganisms utilize a different pathway involving halohydrin dehalogenase to convert 3-chloro-1,2-propanediol to glycidol.[12]
Caption: Metabolic pathways of (R)-3-Chloro-1,2-propanediol in mammals.
Stability and Reactivity
(R)-3-Chloro-1,2-propanediol is stable under normal conditions.[13] It is hygroscopic and should be protected from moisture.[14] It may be sensitive to prolonged exposure to air.[15] The compound can decompose upon heating or burning, producing toxic fumes including hydrogen chloride.[16] It is incompatible with strong oxidizing agents.[14]
Conclusion
This technical guide provides essential data on (R)-3-chloro-1,2-propanediol for researchers and drug development professionals. The summarized physical and chemical properties, detailed experimental protocols for synthesis, and an overview of its metabolic fate offer a solid foundation for its application in a laboratory and research setting. The provided diagrams aim to facilitate a clearer understanding of the synthesis workflow and its biological transformations. As with any chemical, appropriate safety precautions should be taken during handling and use.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Resolution and some properties of enzymes involved in enantioselective transformation of 1,3-dichloro-2-propanol to (R)-3-chloro-1,2-propanediol by Corynebacterium sp. strain N-1074 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chiral resolution of 3-monochloro-1,2-propanediol optical isomers in edible oils: From ester hydrolysis to enantiomeric analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Analytical methods for the determination of 3-chloro-1,2-propandiol and 2-chloro-1,3-propandiol in hydrolysed vegetable protein, seasonings and food products using gas chromatography/ion trap tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. gcms.cz [gcms.cz]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. Metabolic engineering of 1,2-propanediol pathways in Corynebacterium glutamicum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. biointerfaceresearch.com [biointerfaceresearch.com]
- 10. internationaljournalssrg.org [internationaljournalssrg.org]
- 11. researchgate.net [researchgate.net]
- 12. [PDF] Determination of 3-chloro-1,2-propanediol in foods and food ingredients by gas chromatography with mass spectrometric detection: collaborative study. | Semantic Scholar [semanticscholar.org]
- 13. Metabolic Engineering of a 1,2-Propanediol Pathway in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. A comprehensive review on microbial production of 1,2-propanediol: micro-organisms, metabolic pathways, and metabolic engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 16. chemrxiv.org [chemrxiv.org]
